molecular formula C10H11BrO4 B1312217 Methyl 6-bromo-2,3-dimethoxybenzoate CAS No. 59084-77-4

Methyl 6-bromo-2,3-dimethoxybenzoate

Cat. No.: B1312217
CAS No.: 59084-77-4
M. Wt: 275.1 g/mol
InChI Key: YKWLJHHVEGPBRJ-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2,3-dimethoxybenzoate is an organic compound with the molecular formula C10H11BrO4 It is a derivative of benzoic acid, specifically a methyl ester, and features bromine and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-bromo-2,3-dimethoxybenzoate can be synthesized through several methods. One common approach involves the bromination of 2,3-dimethoxybenzoic acid, followed by esterification. The bromination reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The esterification step involves reacting the brominated product with methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid (H2SO4) or hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2,3-dimethoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-) groups.

    Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of 6-hydroxy-2,3-dimethoxybenzoate or 6-amino-2,3-dimethoxybenzoate.

    Oxidation: Formation of 6-bromo-2,3-dimethoxybenzaldehyde or 6-bromo-2,3-dimethoxybenzoic acid.

    Reduction: Formation of 6-bromo-2,3-dimethoxybenzyl alcohol.

Scientific Research Applications

Methyl 6-bromo-2,3-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of methyl 6-bromo-2,3-dimethoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Methyl 6-bromo-2,3-dimethoxybenzoate can be compared with other similar compounds, such as:

    Methyl 2,3-dimethoxybenzoate: Lacks the bromine atom, resulting in different reactivity and biological activity.

    Methyl 6-chloro-2,3-dimethoxybenzoate: Contains a chlorine atom instead of bromine, which can affect its chemical properties and applications.

    Methyl 6-fluoro-2,3-dimethoxybenzoate:

The uniqueness of this compound lies in the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 6-bromo-2,3-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-13-7-5-4-6(11)8(9(7)14-2)10(12)15-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWLJHHVEGPBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458834
Record name Methyl 6-bromo-2,3-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59084-77-4
Record name Methyl 6-bromo-2,3-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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